3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide
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Overview
Description
3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Scientific Research Applications
3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been associated with a wide range of biological activities . They have been described as potential lead candidates against Mycobacterium tuberculosis, with their action possibly involving binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
Mode of Action
Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activities against tropomyosin receptor kinases (trks) . These compounds may interact with their targets, leading to changes in cellular processes such as proliferation and differentiation .
Biochemical Pathways
It’s worth noting that trks, which some pyrazolo[3,4-b]pyridine derivatives target, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives, compound c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity . Additionally, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .
Action Environment
It’s worth noting that the synthesis of some pyrazolo[3,4-b]pyridine derivatives has been achieved under room temperature conditions, indicating potential stability under these conditions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves the condensation of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-thiosemicarbazide
Uniqueness
3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid, carboxamide, and thiosemicarbazide analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDNXMPZBNLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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